molecular formula C8H10O3 B3029134 Methyl 3-oxocyclohex-1-enecarboxylate CAS No. 54396-74-6

Methyl 3-oxocyclohex-1-enecarboxylate

Cat. No. B3029134
CAS RN: 54396-74-6
M. Wt: 154.16 g/mol
InChI Key: ZAFRZAWONSENGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxocyclohex-1-enecarboxylate is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including medicinal chemistry and material science. The compound features a cyclohexene ring with a ketone and an ester functional group, which makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been explored in several studies. For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists, has been achieved with high enantiomeric and diastereomeric excess, demonstrating the potential for producing complex cyclohexene-based molecules in a stereoselective manner . Similarly, the first synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, was developed through a Birch reduction followed by oxidation, showcasing a practical approach to synthesizing cyclohexene derivatives .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be complex, with stereochemistry playing a significant role. For example, the electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate was found to be highly stereoselective, with the structure confirmed by X-ray crystallography . This highlights the importance of understanding the three-dimensional arrangement of atoms within cyclohexene derivatives for predicting their reactivity and properties.

Chemical Reactions Analysis

Cyclohexene derivatives can undergo a variety of chemical reactions. The equilibration of methyl 3-oxo-cis-cycloundec-1-enecarboxylate and its isomers using a basic catalyst showed different results compared to analogous systems, indicating that the ring size can significantly affect the outcome of chemical reactions . Additionally, the synthesis of enantiopure methyl cyclopentanecarboxylate derivatives from nitrohexofuranoses involved intramolecular cyclization, demonstrating the transformation of cyclohexene derivatives into other cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives are influenced by their functional groups and molecular geometry. For example, the synthesis of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, an intermediate for strigol, involved an eight-step process with an overall yield of 48%, indicating the complexity and challenges associated with synthesizing such compounds . The chemistry of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a methyl benzoate hydrate, was explored through various reactions such as dehydration and epoxidation, providing insights into the reactivity of the hydroxyl and carboxylate groups in cyclohexene derivatives .

Scientific Research Applications

Arylation Studies

Research has demonstrated the utility of Methyl 3-oxocyclohex-1-enecarboxylate in arylation processes. Ackland and Pinhey (1987) explored the arylation of ethyl 4-oxocyclohex-2-enecarboxylate and its derivatives by aryl-lead triacetates, noting regiospecific arylation at C-1 in good yield for certain derivatives (Ackland & Pinhey, 1987).

Anticonvulsant Enaminones Study

Scott et al. (1993) investigated methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs for anticonvulsant activities using the amygdala kindling model. However, the study concluded that these compounds did not show activity against amygdala kindled seizures (Scott et al., 1993).

Alkyl-Substituted Cyclohexenones Synthesis

Mcandrew (1979) focused on synthesizing 4-alkyl-3-methylcyclohex-2-enones from ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) via alkylation of its ethylene glycol acetal. This study provided a route for obtaining unsaturated ketones using the isomeric keto-ester, ethyl 4-methyl-2-oxocyclohex-3-enecarboxylate, as a starting material (Mcandrew, 1979).

Electroorganic Reactions

Utley et al. (1995) studied the electrochemical hydrodimerisation of Methyl 4-tert-Butylcyclohex-1-enecarboxylate, revealing a highly stereoselective process that forms a hydrodimer with specific structural features, as confirmed by X-ray crystallography (Utley et al., 1995).

Amino-Acid Synthesis

Matsushima and Kino (2009) developed a novel approach for producing 2-amino-3-hydroxycycloalkanecarboxylic acids and their derivatives, utilizing trichloroacetimidates derived from methyl 3-hydroxycycloalk-1-enecarboxylates. This process involved stereoselective intramolecular conjugate addition reactions to produce oxazolines (Matsushima & Kino, 2009).

Diels–Alder Reactions

Ansell and Clements (1971) described the Diels–Alder reactions of certain dienes with methyl acrylate, yielding 2-arylcyclohex-3-enecarboxylates. This reaction's course was influenced by the nature of the aryl-substituent, demonstrating a key application in organic synthesis (Ansell & Clements, 1971).

Herbicide Analysis in Ground Water

Gomyo et al. (1991) developed an analytical method for detecting alloxydim-sodium, a herbicide, and its degradation products in groundwater. They converted these compounds to simpler forms for GC-MS analysis, demonstrating the compound's relevance in environmental monitoring (Gomyo et al., 1991).

Safety And Hazards

The safety information for “Methyl 3-oxocyclohex-1-enecarboxylate” indicates that it is a warning-class substance . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

methyl 3-oxocyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFRZAWONSENGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342355
Record name Methyl 3-oxocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxocyclohex-1-enecarboxylate

CAS RN

54396-74-6
Record name Methyl 3-oxocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-cyclohex-1-enecarboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxocyclohex-1-enecarboxylate
Reactant of Route 2
Methyl 3-oxocyclohex-1-enecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-oxocyclohex-1-enecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 3-oxocyclohex-1-enecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 3-oxocyclohex-1-enecarboxylate
Reactant of Route 6
Methyl 3-oxocyclohex-1-enecarboxylate

Citations

For This Compound
23
Citations
A Diaz-Rodriguez, T Hadi, R Snajdrova… - Applied …, 2021 - Wiley Online Library
… reductase (ERED) reduction of the methyl 3-oxocyclohex-1-enecarboxylate 1 [1]. ERED-… The reaction was initiated by the addition of methyl 3-oxocyclohex-1-enecarboxylate 1 (55.0 …
Number of citations: 3 onlinelibrary.wiley.com
T Hadi, A Dı́az-Rodrı́guez, D Khan… - … Process Research & …, 2018 - ACS Publications
… for the syntheses of both 1 and 2 employed a set of enoate reductases to catalyze the chiral reduction of the unsaturated cyclohexenones methyl 3-oxocyclohex-1-enecarboxylate (3) …
Number of citations: 20 pubs.acs.org
JM Kaplan, DP Hruszkewycz, II Strambeanu… - …, 2018 - ACS Publications
… As a result of these studies, methyl 3-oxocyclohex-1-enecarboxylate has been synthesized via Pd-catalyzed carbonylation of 3-chlorocyclohex-2-enone in 90% yield on a 60 g scale …
Number of citations: 7 pubs.acs.org
B Kosjek - Applied Biocatalysis: The Chemist's Enzyme …, 2020 - Wiley Online Library
… reductase (ERED) reduction of the methyl 3-oxocyclohex-1-enecarboxylate 1 [1]. ERED-… The reaction was initiated by the addition of methyl 3-oxocyclohex-1-enecarboxylate 1 (55.0 …
Number of citations: 4 onlinelibrary.wiley.com
Y Liu, LJ Cheng, HT Yue, W Che, JH Xie, QL Zhou - Chemical Science, 2016 - pubs.rsc.org
… Commercially available methyl 3-oxocyclohex-1-enecarboxylate (7) was treated with iodine in the presence of trimethylsilyl azide (TMSN 3 ) and pyridine using Sha and Huang's …
Number of citations: 25 pubs.rsc.org
S Faure, S Piva-Le-Blanc, C Bertrand… - The Journal Of …, 2002 - ACS Publications
… 1-(1S)-(1-Butenyloxycarbonyl-1-phenyl)methyl 3-Oxocyclohex-1-enecarboxylate (14). Prepared by condensation of 3-oxocyclohex-1-enecarboxylic acid with 3f according to a protocol …
Number of citations: 63 pubs.acs.org
S Lanceron - 2010 - ueaeprints.uea.ac.uk
The aim of the project is to produce fluorinated rapamycin analogues using precursor directed biosynthesis in order to have a better understanding of the binding of rapamycin with …
Number of citations: 3 ueaeprints.uea.ac.uk
B Kosjek - Applied Biocatalysis: The Chemist's Enzyme Toolbox, 2020 - books.google.com
… 3-substituted cyclohexanones under mild reaction conditions, one of the most efficient options being enoate reductase (ERED) reduction of the methyl 3-oxocyclohex-1-enecarboxylate …
Number of citations: 0 books.google.com
K Hecht, R Buller - 2019 - books.google.com
… ), an internal ERED collection as well as WT and variants of YqjM (Bougioukou et al., 2009) were screened toward their ability to reduce methyl 3-oxocyclohex-1-enecarboxylate and 3-…
Number of citations: 2 books.google.com
TL May - 2011 - search.proquest.com
Chapter 1. Enantioselective Conjugate Additions of Carbon Nucleophiles to Activated Olefins: Preparation of Enantioenriched Compounds Containing All-Carbon Quaternary …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.